Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-methylphenyl)carbonyl]amino}benzoate
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Overview
Description
Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-methylphenyl)carbonyl]amino}benzoate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-methylphenyl)carbonyl]amino}benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the piperazine ring: This can be achieved through the reaction of ethyl 4-aminobenzoate with 1-acetylpiperazine under suitable conditions.
Introduction of the carbonyl group:
Final assembly: The final step involves the coupling of the intermediate products to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-methylphenyl)carbonyl]amino}benzoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-methylphenyl)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals or as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-methylphenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-methylpiperazin-1-yl)-3-{[(2-methylphenyl)carbonyl]amino}benzoate
- Ethyl 4-(4-aminopiperazin-1-yl)-3-{[(2-methylphenyl)carbonyl]amino}benzoate
Uniqueness
Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-methylphenyl)carbonyl]amino}benzoate is unique due to the presence of the acetyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from similar compounds and may confer specific advantages in its applications.
Properties
Molecular Formula |
C23H27N3O4 |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
ethyl 4-(4-acetylpiperazin-1-yl)-3-[(2-methylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C23H27N3O4/c1-4-30-23(29)18-9-10-21(26-13-11-25(12-14-26)17(3)27)20(15-18)24-22(28)19-8-6-5-7-16(19)2/h5-10,15H,4,11-14H2,1-3H3,(H,24,28) |
InChI Key |
XOPHPFLNHGULES-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)NC(=O)C3=CC=CC=C3C |
Origin of Product |
United States |
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